molecular formula C22H24N2O2S2 B2754613 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 954600-60-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2754613
CAS No.: 954600-60-3
M. Wt: 412.57
InChI Key: PONJFLVOMYJPEA-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H24N2O2S2 and its molecular weight is 412.57. The purity is usually 95%.
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Scientific Research Applications

Modular Synthesis and [1,3] N-to-C Rearrangement

A study showcases a copper-catalyzed regiocontrolled three-component reaction that leads to the diversified synthesis of 4-aminoquinolines, which are precursors to quinolin-4-ylmethanesulfonamides via a [1,3] N-to-C rearrangement. This method has been applied to prepare antimalarial compounds, indicating potential applications in synthesizing pharmacologically relevant compounds (Oh, Kim, & Park, 2017).

Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors

Another research focus involves the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as potent and selective inhibitors of PNMT. These compounds, through the manipulation of nonpolar substituents on the sulfonamide nitrogen, exhibit high inhibitory potency and are predicted to cross the blood-brain barrier, suggesting their utility in developing treatments for disorders involving catecholamine biosynthesis (Grunewald, Romero, & Criscione, 2005).

Synthesis and Tautomerism Study

The tautomeric equilibria of 2,4-dihydroxyquinolines, which can be synthesized from ethyl N-[2-(2-Z-acetyl)phenyl] carbamates, have been explored, providing insights into the structural versatility of quinoline derivatives and their potential in drug design (Ruano, Pedegral, & Rodriguez, 1991).

Crystal Structure Analysis

The crystal structure of a related compound, trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, has been determined. This work provides a foundation for understanding the molecular conformations and interactions that may influence the biological activity of similar compounds (Akkurt et al., 2008).

Dopamine Agonist Properties

Research into homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has revealed their dopamine-like ability to dilate the renal artery, highlighting their potential as dopamine agonists for therapeutic applications (Jacob, Nichols, Kohli, & Glock, 1981).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c25-28(26,17-18-6-2-1-3-7-18)23-14-22(21-11-13-27-16-21)24-12-10-19-8-4-5-9-20(19)15-24/h1-9,11,13,16,22-23H,10,12,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONJFLVOMYJPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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